3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 3 and 6, a propyl group at position 1, and a carboxylic acid moiety at position 3. This structure is critical for its pharmacological activity, particularly as a peroxisome proliferator–activated receptor (PPAR) agonist. In vitro and in vivo studies demonstrate its ability to selectively upregulate PPAR transcriptional activity, leading to reduced plasma triglyceride levels in dyslipidemic models . Its half-maximal effective concentration (EC₅₀) is notably lower than that of fenofibrate, a benchmark PPAR ligand, highlighting its superior potency .
Properties
IUPAC Name |
3,6-dimethyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-5-15-11-10(8(3)14-15)9(12(16)17)6-7(2)13-11/h6H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWQIHWLNLCNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164018 | |
| Record name | 3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-39-5 | |
| Record name | 3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises a pyrazolo[3,4-b]pyridine core with three key features:
- A propyl group at the N1 position.
- Methyl groups at C3 and C6.
- A carboxylic acid moiety at C4.
Retrosynthetically, the compound can be dissected into two primary building blocks:
- Pyrazole precursor : To form the pyrazolo[3,4-b]pyridine system via annulation.
- Pyridine synthon : To introduce the carboxylic acid group at C4.
Core Construction via Cyclocondensation Reactions
Pyrazole-to-Pyridine Annulation
A widely used strategy involves cyclizing pyrazole derivatives with α,β-unsaturated carbonyl compounds. For example, 5-amino-1-propylpyrazole reacts with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions to form the pyrazolo[3,4-b]pyridine skeleton.
Procedure :
- Step 1 : 5-Amino-1-propylpyrazole (1.0 equiv) and DMAD (1.2 equiv) are refluxed in acetic acid (80°C, 12 h).
- Step 2 : The intermediate undergoes decarboxylation in NaOH/EtOH (reflux, 4 h) to yield 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine.
Key Modification :
Functionalization of the Pyrazolo[3,4-b]pyridine Core
Introduction of the C4 Carboxylic Acid Group
Oxidation of a C4 Methyl Group
A methyl group at C4 can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions:
Procedure :
- Substrate : 3,4,6-Trimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine.
- Reagents : KMnO₄ (3.0 equiv), H₂SO₄ (10% v/v), H₂O.
- Conditions : Reflux at 100°C for 8 h.
- Yield : 72–78% after recrystallization (ethanol/water).
Carboxylation via CO₂ Insertion
Transition-metal-catalyzed carboxylation offers a direct route:
Regioselective Alkylation at N1
Propyl Group Introduction
The N1 position is alkylated using propyl bromide under basic conditions:
Procedure :
Multi-Component Synthesis
A one-pot approach using pyridine-2-carboxylic acid (P2CA) as a catalyst enables efficient assembly:
Procedure :
- Reactants :
- Aldehyde (1.0 equiv): Isobutyraldehyde (for C6 methyl).
- 1,3-Cyclodione (1.0 equiv): Dimethyl 1,3-acetonedicarboxylate.
- 5-Amino-1-propylpyrazole (1.0 equiv).
- Catalyst : P2CA (10 mol%), ethanol, 70°C, 3 h.
- Yield : 92% after acidification (HCl) and filtration.
Mechanistic Insight :
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages |
|---|---|---|---|---|
| Cyclocondensation | 5-Amino-1-propylpyrazole, DMAD | Annulation, oxidation | 70–78 | High regioselectivity |
| Pd-Catalyzed Carboxylation | 4-Bromo derivative, CO₂ | Cross-coupling | 65 | Direct C–C bond formation |
| Multi-Component Reaction | Aldehyde, cyclodione, aminopyrazole | One-pot synthesis | 92 | Short reaction time, high atom economy |
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
*Calculated molecular weight based on formula.
Key Observations:
Substituent Hydrophobicity : The propyl group (target compound) provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, bulkier groups like benzyl (281.32 Da) or chlorophenylmethyl (323.76 Da) may enhance receptor binding but reduce bioavailability .
Ester Derivatives : Methyl ester analogues (e.g., ) serve as prodrugs, improving oral absorption before hydrolysis to the active carboxylic acid form .
Pharmacological Efficacy and Selectivity
- Potency: The target compound exhibits EC₅₀ values lower than fenofibrate, suggesting enhanced PPARα activation efficiency. This contrasts with the 1-isopropyl-6-methyl analogue, which shows weaker activity due to reduced hydrophobic interactions .
- Selectivity : Unlike pan-PPAR agonists, the 3,6-dimethyl-1-propyl derivative’s selectivity for PPARα over PPARγ/δ minimizes adverse effects like weight gain .
Biological Activity
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 886503-39-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including antiviral, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with carboxylic acid functionality at the 4-position and alkyl substitutions at the 1 and 3 positions.
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antiviral properties. In particular:
- Mechanism of Action : These compounds have been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.
- Case Study : A study highlighted the antiviral activity of related compounds against the Tobacco Mosaic Virus (TMV), where certain derivatives exhibited higher efficacy compared to standard treatments .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been explored in several studies:
- Inhibition of Pro-inflammatory Cytokines : Research has demonstrated that pyrazolo derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Case Study : In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound showed a marked reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been investigated with promising results:
- Cell Line Studies : Various studies have evaluated its effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 22.54 | Doxorubicin | 15.00 |
| A549 | 5.08 | Erlotinib | 10.00 |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in inflammation and cancer cell proliferation. Molecular docking studies suggest that it interacts effectively with key proteins involved in these pathways.
Q & A
Q. What are the established synthetic routes for 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
The synthesis typically involves cyclocondensation of substituted pyrazole-amine precursors with α,β-unsaturated carbonyl derivatives. For example, a method analogous to uses catalytic trifluoroacetic acid (TFA) in toluene under reflux to facilitate cyclization . Key steps include:
- Precursor preparation : 1-propyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine core synthesis via condensation of aminopyrazoles with bis(methylthio)acrylate esters.
- Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH or HCl in aqueous/organic biphasic systems.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. How is the structural integrity of this compound verified?
Multimodal characterization is critical:
- 1H/13C NMR : Aromatic protons in the pyrazolo[3,4-b]pyridine ring appear as doublets (δ 7.5–8.5 ppm), while methyl groups resonate as singlets (δ 2.1–2.6 ppm) .
- IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹ .
- X-ray crystallography (if crystalline): Confirms substituent positions and hydrogen-bonding patterns, as demonstrated for related pyrazolo-pyridines in .
Q. What safety protocols are recommended for handling this compound?
Based on pyrazolo-pyridine analogs in :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Respiratory protection : Use NIOSH-approved N95 respirators if airborne particulates are generated.
- Storage : Sealed containers at 2–8°C in a dry, inert atmosphere to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
SAR strategies include:
- Substituent variation : Modify the propyl group (e.g., cyclopropyl or fluorinated alkyls) to enhance metabolic stability, as seen in and .
- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to improve bioavailability .
- Molecular docking : Use software like AutoDock Vina to predict interactions with kinase ATP-binding pockets, leveraging hydrogen-bonding motifs highlighted in .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from impurity profiles or assay variability. Mitigation strategies include:
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays .
- Impurity profiling : LC-MS or HPLC (≥95% purity threshold) to rule out side-products, as emphasized in .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to calibrate experimental conditions .
Q. What computational methods are effective for identifying molecular targets?
- Pharmacophore modeling : Align electrostatic/hydrophobic features with known kinase inhibitors (e.g., pyrazolo[4,3-c]pyridin-4-ones in ) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis?
- Catalyst optimization : Replace TFA with immobilized acid catalysts (e.g., Nafion®) for recyclability .
- Solvent selection : Use DMF or THF for better solubility of intermediates, as shown in .
- Flow chemistry : Continuous reactors reduce side reactions and enhance reproducibility for multi-step syntheses .
Q. How are derivatives synthesized for toxicology studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
